2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide
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Description
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. BTA-EG6 is a member of the benzothiazole family of compounds and is known to have potent antiproliferative effects on cancer cells.
Scientific Research Applications
Anticonvulsant Agents
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. One study synthesized several derivatives through reactions involving 2‐(cyano or chloro)‐N‐(4‐(N‐thiazol‐2‐ylsulfamoyl)phenyl)acetamide. Out of the compounds synthesized, six showed protection against picrotoxin-induced convulsion, with one compound exhibiting significant anticonvulsive effects and providing 100% protection (Farag et al., 2012).
Antitumor Activity
Several novel acetamide derivatives have been synthesized and evaluated for their antitumor activity. One study focused on derivatives containing a pyrazole moiety, finding compound 4 to be more effective than the reference drug, doxorubicin, in controlling tumor growth (Alqasoumi et al., 2009).
Antibacterial Activities
A series of N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives were synthesized and evaluated for their in vitro antibacterial activity against various strains, including Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).
Anti-Cancer Compounds
Research has identified a new family of bioactive molecules with anti-cancer activities, focusing on N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, which display significant anti-proliferative and cytotoxic activities against a panel of cancer cell lines (Ronco et al., 2017).
Antimicrobial Activity
Synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has led to compounds with antimicrobial activity against bacteria and fungi, showcasing their potential in addressing microbial resistance (Badiger et al., 2013).
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-15(19)8-5-9-16(12)21-17(23)10-13-11-26-18(20-13)22-27(24,25)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIMVNWCYGBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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